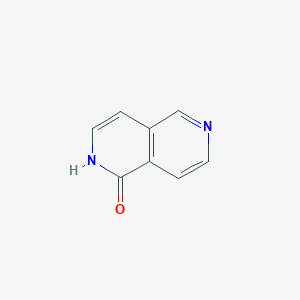

2,6-naphthyridin-1(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2H-2,6-naphthyridin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-8-7-2-3-9-5-6(7)1-4-10-8/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHNGLQDZFUCKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C2=C1C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355852 | |

| Record name | 2,6-naphthyridin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80935-77-9 | |

| Record name | 2,6-naphthyridin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-naphthyridin-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,6-naphthyridin-1(2H)-one basic structure and properties

An In-Depth Technical Guide to the 2,6-Naphthyridin-1(2H)-one Core

Authored by a Senior Application Scientist

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain heterocyclic structures consistently emerge as "privileged scaffolds"—frameworks that can bind to a wide range of biological targets with high affinity. The naphthyridine family, a class of bicyclic heteroaromatic compounds composed of two fused pyridine rings, exemplifies this concept.[1][2][3][4] Depending on the placement of the two nitrogen atoms, six distinct isomers exist (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine), each offering a unique vectoral arrangement of hydrogen bond donors and acceptors.[1][2][3][4][5]

This guide focuses on a particularly valuable member of this family: This compound . This scaffold, featuring a pyridone (a lactam) fused to a pyridine ring, serves as a cornerstone for developing novel therapeutics. Its inherent structural features and synthetic tractability have positioned it as a critical building block in modern drug discovery, particularly in oncology and immunology.[6][7][8] This document provides an in-depth analysis of its core structure, properties, synthesis, and applications for researchers and drug development professionals.

Core Structure and Chemical Identity

The this compound scaffold is a planar, bicyclic system. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₆N₂O | [6][9][10][11] |

| Molecular Weight | 146.15 g/mol | [6][9][10][11] |

| CAS Number | 80935-77-9 | [6][9][10] |

| IUPAC Name | This compound | |

| Alternative Names | 2,6-naphthyridin-1-ol | [10][11] |

| Appearance | White solid (typical) | [5] |

| Storage | Room temperature, dry, sealed | [6] |

The structure is characterized by the fusion of a pyridin-2(1H)-one ring with a pyridine ring. This arrangement results in a unique electronic distribution and provides distinct sites for chemical modification.

Caption: Core structure of this compound.

A key feature of the pyridone ring is its lactam-lactim tautomerism. The lactam form (this compound) is generally predominant, but the lactim form (2,6-naphthyridin-1-ol) can be accessed, influencing the scaffold's reactivity and biological interactions.

Synthesis and Reactivity

The synthesis of the 2,6-naphthyridine core can be achieved through various strategies, typically involving the construction of one pyridine ring onto a pre-existing one.

General Synthetic Strategies

While numerous methods exist for naphthyridine synthesis, a common approach for 1,6-naphthyridin-2(1H)-ones involves the cyclization of functionalized pyridine precursors.[12] One established method is building the pyridone ring onto a pyridine starting material. This often involves intramolecular cyclization reactions of appropriately substituted pyridine derivatives.[1] For example, base-mediated intramolecular cyclization of 3-cyanomethylpyridine-4-carbonitrile derivatives has been successfully employed to construct the 2,6-naphthyridine framework.[1]

Caption: General synthetic workflow for the 2,6-naphthyridine core.

Chemical Reactivity and Functionalization

The this compound scaffold offers several positions for chemical modification, making it a versatile template for library synthesis.

-

N-2 Position: The nitrogen atom of the pyridone ring is a primary site for functionalization. It can be readily alkylated or arylated using standard methodologies (e.g., Williamson ether synthesis conditions) to introduce diverse substituents. This position is crucial for modulating pharmacokinetic properties and exploring interactions with biological targets.

-

C-3 and C-4 Positions: The double bond between C-3 and C-4 can undergo various addition reactions. Furthermore, these positions can be functionalized through electrophilic substitution, although the reactivity is influenced by the electron-donating or -withdrawing nature of other substituents on the ring system.

-

The Pyridine Ring (C-5, C-7, C-8): The second pyridine ring is generally more electron-deficient and thus susceptible to nucleophilic aromatic substitution (SₙAr), especially if a leaving group (e.g., a halogen) is present at one of these positions. This allows for the introduction of amine, ether, and carbon-based functionalities.

Medicinal Chemistry and Biological Applications

The 2,6-naphthyridine scaffold is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[1]

Anticancer Activity

A significant area of application for this compound derivatives is in oncology. These compounds have been developed as potent inhibitors of various protein kinases that are critical for cancer cell proliferation and survival.

-

FGFR4 Inhibitors: The Fibroblast Growth Factor Receptor 4 (FGFR4) is a key oncogenic driver in a subset of hepatocellular carcinomas (HCC).[7] Novel inhibitors based on the 2,6-naphthyridine scaffold have been designed that show high potency and selectivity for FGFR4.[7] These compounds have demonstrated remarkable antitumor efficacy in HCC xenograft mouse models, marking them as promising candidates for treating liver cancer.[7]

-

c-Met Kinase Inhibitors: The c-Met proto-oncogene is another important target in cancer therapy. By incorporating a cyclic urea pharmacophore into the 1,6-naphthyridine framework, researchers have identified potent c-Met kinase inhibitors.[13] Structure-activity relationship (SAR) studies have shown that specific substitutions at the N-1, N-3, and C-5 positions are essential for potent inhibition.[13]

Caption: Mechanism of FGFR4 inhibition by 2,6-naphthyridinone analogs.

Other Therapeutic Areas

Beyond cancer, the scaffold has shown promise in other fields:

-

CXCR4 Inhibition: this compound has been identified as a potent and selective antagonist of the chemokine receptor CXCR4. This receptor is implicated in chronic inflammatory diseases and cancer metastasis, making its inhibitors therapeutically valuable.

-

Antimicrobial and Antiviral Activity: The broader naphthyridine class has a long history of use as antimicrobial agents, with structural similarities to quinolone antibiotics.[14] Derivatives have also been investigated for their activity against various viruses, including HIV.[14]

Experimental Protocol: N-Alkylation of the Core Scaffold

To illustrate the practical application of this scaffold's reactivity, the following section details a representative protocol for N-alkylation, a fundamental step in building molecular diversity. This protocol is designed as a self-validating system, explaining the causality behind each step.

Objective: To synthesize 2-benzyl-2,6-naphthyridin-1(2H)-one from the parent this compound.

Materials:

-

This compound (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Scientist's Note (Expertise): Flame-drying the glassware and using an anhydrous base are critical to prevent the introduction of water, which can hydrolyze the electrophile (benzyl bromide) and reduce reaction efficiency. K₂CO₃ is a mild, effective base for this deprotonation.

-

-

Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 5-10 minutes.

-

Scientist's Note (Trustworthiness): An inert atmosphere ensures the stability of the reagents and prevents potential side reactions from atmospheric oxygen or moisture, leading to a cleaner reaction and more reliable results.

-

-

Solvent and Reagent Addition: Add anhydrous DMF via syringe to dissolve the solids. Stir the suspension for 10 minutes at room temperature. Then, add benzyl bromide (1.1 eq) dropwise via syringe.

-

Scientist's Note (Causality): DMF is an excellent polar aprotic solvent for Sₙ2 reactions, effectively solvating the potassium cation without interfering with the nucleophile. Adding the electrophile dropwise helps to control any potential exotherm. A slight excess of the alkylating agent ensures the complete consumption of the starting material.

-

-

Reaction Monitoring: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the mobile phase.

-

Scientist's Note (Self-Validation): TLC is a crucial in-process control. By comparing the reaction mixture spot to the starting material spot, one can visually confirm the consumption of the reactant and the formation of a new, typically less polar, product spot. This prevents premature work-up or unnecessarily long reaction times.

-

-

Work-up: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.

-

Scientist's Note (Causality): The water quench stops the reaction and dissolves the inorganic salts (like KBr and excess K₂CO₃). Ethyl acetate is a suitable organic solvent to extract the desired product, which is less polar than the DMF solvent. Multiple extractions ensure maximum recovery of the product.

-

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Scientist's Note (Expertise): The brine wash removes residual water and DMF from the organic phase. MgSO₄ is a fast and effective drying agent. Concentration under reduced pressure (rotary evaporation) efficiently removes the volatile solvent.

-

-

Final Purification: Purify the resulting crude solid by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

-

Scientist's Note (Authoritative Grounding): Column chromatography is the standard method for purifying organic compounds. It separates the desired product from unreacted starting materials and any side products based on their differential polarity, yielding a highly pure final compound suitable for further use or analysis.

-

Conclusion

The this compound core represents a truly privileged scaffold in chemical biology and drug discovery. Its robust chemical nature, combined with multiple sites for synthetic diversification, allows for the systematic exploration of chemical space. The proven success of its derivatives as potent and selective inhibitors of key oncology targets like FGFR4 and c-Met underscores its immense therapeutic potential.[7][8][13] As synthetic methodologies continue to evolve and our understanding of complex biological pathways deepens, the this compound framework is poised to remain a valuable and highly sought-after platform for the development of next-generation targeted therapies.

References

- Current time inform

- Synthesis and Biological Activity of 2,6-Naphthyridine Deriv

- Biological Activity of Naturally Derived Naphthyridines - Semantic Scholar.

- This compound | 80935-77-9 | FDA93577 - Biosynth.

- Synthesis of 2H-benzo[b][2][16]naphthyridin-1-one and...

- Biological Activity of Naturally Derived Naphthyridines - PubMed.

- This compound(80935-77-9) 1H NMR - ChemicalBook.

- (PDF)

- This compound - MySkinRecipes.

- Biological Activity of Naturally Derived Naphthyridines - PMC - PubMed Central.

- Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hep

- A novel naphthyridinone synthesis via enamine cyclization | The Journal of Organic Chemistry - ACS Public

- MIT Open Access Articles Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][2][16]naphthyridin-2(1H)-one.

- Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed.

- (PDF) One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines.

- Biological Activity of 6-Methyl-1,7-naphthyridin-8(7H)-one: A Technical Overview and Research Roadmap - Benchchem.

- (PDF) 1,6-Naphthyridin-2(1H)

- 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties - MDPI.

- 80935-77-9 | this compound - Moldb.

- This compound suppliers UK.

- discovery and SAR study of 1H-imidazo[4,5-h][2][16]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed.

- Discovery of 1,6-Naphthyridin-2(1 H)

- Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties.

- This compound suppliers USA.

- 2,6-naphthyridin-1-amine (C8H7N3) - PubChemLite.

- 1,6-Naphthyridin-2(1H)

- Synthetic Strategies, Reactivity and Applic

- ChemInform Abstract: Naphthyridines.

- Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de][2][16]naphthyridines - PMC - NIH.

- Naphthyridines | AMERICAN ELEMENTS® | Products | Applic

- 1,6- Naphthyridine - American Chemical Society.

- Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties.

- 1,6-Naphthyridine | C8H6N2 | CID 67488 - PubChem.

- 6-Bromo-2,7-naphthyridin-1(2H)-one | 1260671-39-3 - Sigma-Aldrich.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biological Activity of Naturally Derived Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acs.org [acs.org]

- 6. This compound [myskinrecipes.com]

- 7. Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 80935-77-9 | this compound - Moldb [moldb.com]

- 10. This compound suppliers UK [ukchemicalsuppliers.co.uk]

- 11. This compound suppliers USA [americanchemicalsuppliers.com]

- 12. researchgate.net [researchgate.net]

- 13. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

2,6-naphthyridin-1(2H)-one scaffold biological activity

An In-Depth Technical Guide to the Biological Activity of the 2,6-Naphthyridin-1(2H)-one Scaffold: A Privileged Core for Modern Drug Discovery

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged structures." The naphthyridine core, a heterocyclic system composed of two fused pyridine rings, is a prominent member of this class.[1] Naphthyridines exist as six distinct isomers, each defined by the position of its two nitrogen atoms, and this structural diversity gives rise to a wide array of pharmacological profiles.[1]

This guide focuses specifically on the This compound scaffold and its closely related isomers. This core has emerged as a cornerstone in the development of targeted therapeutics, demonstrating significant potential across multiple disease areas. Compounds built upon this scaffold have been shown to exhibit a remarkable breadth of biological activities, including potent anticancer, neuroprotective, and antimicrobial effects.[2][3] Their wide range of activities makes them a fascinating subject of research with promising therapeutic applications.[1][4]

As a Senior Application Scientist, the purpose of this document is not merely to list these activities but to provide an in-depth, mechanistic understanding of why this scaffold is so effective. We will explore its role in targeting key enzymes and signaling pathways, delve into the structure-activity relationships (SAR) that drive potency and selectivity, and provide detailed, field-proven experimental protocols for its synthesis and evaluation. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage the power of the this compound scaffold in their own discovery programs.

Part I: Anticancer Applications – Targeting Key Oncogenic Pathways

The this compound scaffold has proven to be an exceptionally versatile framework for the design of novel anticancer agents. Its rigid, planar structure and hydrogen bonding capabilities allow it to effectively mimic the binding motifs of endogenous ligands in the ATP-binding pockets of various kinases and other critical cancer-related enzymes.

Inhibition of Receptor Tyrosine Kinases: The FGFR4 Case Study in Hepatocellular Carcinoma

Mechanistic Rationale: Hepatocellular carcinoma (HCC) is the most prevalent form of liver cancer, and a significant subset of cases (approximately 30%) are driven by an aberrant fibroblast growth factor 19 (FGF19)-fibroblast growth factor receptor 4 (FGFR4) signaling pathway.[5] The overexpression of FGF19 leads to the constitutive activation of its cognate receptor, FGFR4, a receptor tyrosine kinase. This triggers downstream signaling cascades (primarily the RAS-MAPK and PI3K-AKT pathways) that promote uncontrolled cell proliferation, survival, and angiogenesis. Therefore, the selective inhibition of FGFR4 presents a promising therapeutic strategy for this patient population.[5]

Scientists have successfully designed novel FGFR4 inhibitors incorporating the 2,6-naphthyridine scaffold.[5] A related series based on the 1,6-naphthyridin-2(1H)-one core also demonstrated potent and selective FGFR4 inhibition.[6] The design strategy focused on targeting a specific cysteine residue (Cys552) in the FGFR4 kinase domain to achieve covalent binding and high selectivity over other FGFR isoforms (FGFR1-3), thereby minimizing potential off-target toxicities.[6]

Signaling Pathway: FGFR4 in Hepatocellular Carcinoma

Caption: The FGF19-FGFR4 signaling pathway and the point of intervention by naphthyridinone inhibitors.

Data Summary: SAR of Naphthyridine-based FGFR4 Inhibitors

| Compound | Scaffold | FGFR4 IC₅₀ (nM) | Selectivity vs. FGFR1-3 | Cell Proliferation IC₅₀ (nM) (Huh7 Cell Line) | Reference |

| Compound 11 | 2,6-Naphthyridine | < 10 nM (Biochemical) | High | Nanomolar potency | [5] |

| A34 | 1,6-Naphthyridin-2(1H)-one | 1.9 nM | >1000-fold | 1.1 nM (Hep-3B) | [6] |

| Fisogatinib | Reference Standard | Comparable to Cpd 11 | High | Comparable to Cpd 11 | [5] |

This table synthesizes data from multiple sources to illustrate the potency and selectivity achieved with this scaffold.

Cell Cycle Control: PKMYT1 Inhibition

Mechanistic Rationale: The transition from the G2 to the M phase of the cell cycle is a critical checkpoint that ensures genomic integrity before cell division. This process is tightly regulated by the Cyclin B-CDK1 complex. PKMYT1 is a protein kinase that acts as a crucial gatekeeper by applying an inhibitory phosphorylation to CDK1, thereby preventing premature entry into mitosis.[7] In many cancers, this checkpoint is dysregulated. Targeting PKMYT1 is a promising therapeutic strategy because its inhibition forces cancer cells with DNA damage (a common characteristic) to enter mitosis prematurely, leading to mitotic catastrophe and cell death.

A data mining effort identified a naphthyridinone core as a potent inhibitor of PKMYT1.[7] Through structural optimization, researchers developed compound 36 , a novel, selective, and potent PKMYT1 inhibitor with favorable oral pharmacokinetic properties and significant in vivo antitumor efficacy.[7]

Logical Relationship: PKMYT1 in G2/M Checkpoint Control

Caption: Role of PKMYT1 in the G2/M cell cycle checkpoint and its inhibition by naphthyridinone derivatives.

Part II: Central Nervous System Applications – Combating Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's are characterized by the progressive loss of neurons.[8] The this compound scaffold provides a rigid backbone for designing small molecules capable of crossing the blood-brain barrier and modulating key enzymatic pathways implicated in these devastating conditions.

Targeting Amyloid-β Production: BACE1 Inhibition

Mechanistic Rationale: The amyloid cascade hypothesis remains a central theory in the pathology of Alzheimer's disease. It posits that the accumulation of amyloid-beta (Aβ) peptides, which form senile plaques in the brain, is a primary initiating event. Aβ is generated through the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: β-secretase (BACE1) and γ-secretase. Inhibition of BACE1 is therefore a prime therapeutic strategy to reduce the production of all forms of Aβ.[2]

Researchers have developed BACE1 inhibitors based on a 1-amino-3,4-dihydro-2,6-naphthyridine scaffold. By strategically modifying known inhibitors and incorporating pyridine rings, they achieved compounds with increased biochemical and cellular potency. The introduction of a fluorine atom further improved cellular activity and led to a robust and sustained reduction of Aβ in the cerebrospinal fluid (CSF) of preclinical models.[2]

Signaling Pathway: APP Processing and BACE1 Inhibition

Caption: The two pathways of APP processing, highlighting the critical role of BACE1 in Aβ production.

Part III: Experimental Protocols & Methodologies

The translation of a promising scaffold from a chemical concept to a viable drug candidate requires robust and reproducible experimental methods. This section provides validated, step-by-step protocols for the synthesis of a representative naphthyridinone core and a key biological assay.

Synthesis of a Representative 1,6-Naphthyridin-2(1H)-one Derivative

Causality Behind Experimental Choices: The following protocol outlines a common strategy for constructing the 1,6-naphthyridin-2(1H)-one core, which is structurally very similar to the 2,6-isomer. This approach involves the cyclization of a functionalized pyridine precursor. The use of ammonium acetate serves as a nitrogen source for the formation of the second pyridine ring in a condensation reaction. This method is often chosen for its reliability and the accessibility of the starting materials.[9]

Experimental Workflow: Synthesis

Caption: A typical reaction sequence for the synthesis of a 1,6-naphthyridin-2(1H)-one derivative.

Step-by-Step Protocol:

-

Step 1: Formation of the Enaminone Intermediate.

-

To a solution of 5-acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

-

Heat the reaction mixture at 80 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature. The intermediate, 5-acetyl-6-[2-(dimethylamino)ethenyl]-1,2-dihydro-2-oxo-3-pyridinecarbonitrile, can be precipitated by adding water or ether, filtered, and dried. It is often used in the next step without further purification.

-

-

Step 2: Cyclization to the Naphthyridinone Core.

-

Suspend the crude enaminone intermediate (1.0 eq) in glacial acetic acid.

-

Add ammonium acetate (5.0 eq) to the suspension.

-

Heat the mixture to reflux (approximately 118 °C) for 4-6 hours. Monitor the formation of the product by TLC.

-

After cooling, pour the reaction mixture into ice-water.

-

The resulting precipitate, 1,2-dihydro-5-methyl-2-oxo-1,6-naphthyridine-3-carbonitrile, is collected by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.

-

Dry the product under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.

-

In Vitro Kinase Inhibition Assay (Example: FGFR4)

Causality Behind Experimental Choices: To quantify the potency of newly synthesized compounds as kinase inhibitors, a robust in vitro assay is essential. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as LanthaScreen™, is a common choice. It offers a homogenous format (no wash steps), high sensitivity, and is amenable to high-throughput screening. The assay measures the inhibition of phosphorylation of a substrate by the kinase. The use of a europium-labeled antibody that specifically recognizes the phosphorylated substrate allows for a ratiometric readout (emission at 665 nm / 615 nm), which minimizes interference from assay components and increases data reliability.

Experimental Workflow: TR-FRET Kinase Assay

Caption: Step-by-step workflow for a TR-FRET based in vitro kinase inhibition assay.

Step-by-Step Protocol:

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound (e.g., starting from 10 µM) in a buffer containing a final concentration of 1% DMSO.

-

Kinase Reaction Setup: In a 384-well microplate, add the following components:

-

2.5 µL of the diluted test compound.

-

5.0 µL of a solution containing FGFR4 kinase and a biotinylated substrate peptide in kinase reaction buffer.

-

-

Initiation and Incubation: Initiate the kinase reaction by adding 2.5 µL of an ATP solution (at a concentration near the Kₘ for the enzyme).

-

Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection: Stop the reaction by adding 5 µL of a detection buffer containing EDTA and a europium-labeled anti-phospho-substrate antibody.

-

Final Incubation: Incubate the plate for an additional 60 minutes at room temperature to allow for antibody binding.

-

Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm.

-

Data Analysis: Calculate the emission ratio (665/615). Plot the percent inhibition (relative to DMSO-only and no-enzyme controls) against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion & Future Outlook

The this compound scaffold and its isomers represent a truly privileged chemical entity in drug discovery. Its rigid, heteroaromatic nature provides an ideal foundation for creating potent and selective inhibitors against a wide range of biological targets, from kinases driving oncogenesis to enzymes implicated in neurodegeneration. We have demonstrated its successful application in the development of inhibitors for FGFR4, PKMYT1, and BACE1, showcasing its remarkable versatility.

The future for this scaffold is bright. Its synthetic tractability allows for extensive decoration and optimization, opening avenues into new therapeutic areas. Ongoing research continues to explore its potential as an antimicrobial agent, an anti-inflammatory molecule, and a core for novel PARP inhibitors.[3][10][11] Furthermore, the development of bifunctional molecules, such as PROTACs that utilize this scaffold for target binding, represents an exciting new frontier. For drug development professionals, the this compound core is not just a starting point; it is a validated foundation upon which the next generation of targeted therapies can be built.

References

- Wójcicka, A. (2023). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648-660.

- Chabowska, G., Barg, E., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]

- Kim, J., et al. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 67(10), 8445-8459. [Link]

- Wójcicka, A. (2023). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Bentham Science Publishers.

- Zhang, H., et al. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry. [Link]

- Chabowska, G., Barg, E., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]

- Chabowska, G., Barg, E., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. PubMed, 34299599. [Link]

- Chabowska, G., Barg, E., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. MDPI. [Link]

- El-Gazzar, A. R. B. A., et al. (2014). A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones.

- Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. (2021). Neuroscience Research Notes, 4(4), 33-51. [Link]

- Li, J. H., & Zhang, J. (2001). PARP inhibitors. IDrugs, 4(7), 804-812. [Link]

- Wang, H., et al. (2022). Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(13), 9036-9051. [Link]

Sources

- 1. Biological Activity of Naturally Derived Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review [ouci.dntb.gov.ua]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. One moment, please... [neuroscirn.org]

- 9. researchgate.net [researchgate.net]

- 10. PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

The 2,6-Naphthyridine Core: A Technical Guide to Synthesis, Properties, and Therapeutic Potential

Abstract

The 2,6-naphthyridine scaffold, a bicyclic heteroaromatic system composed of two fused pyridine rings, has emerged as a privileged structure in medicinal chemistry and materials science.[1][2] Its unique electronic properties and rigid conformational framework make it an attractive core for the design of novel therapeutic agents and functional organic materials. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of 2,6-naphthyridine derivatives. We will explore various synthetic strategies, from classical cyclization reactions to modern catalytic methodologies, offering mechanistic insights and practical experimental protocols. Furthermore, this guide will delve into the diverse pharmacological activities exhibited by this class of compounds, including their applications as kinase inhibitors, anticancer agents, and central nervous system modulators, supported by quantitative data and structure-activity relationship analyses.

Introduction: The Rise of a Versatile Heterocycle

Naphthyridines, as a class of six structural isomers of pyridopyridine, have garnered significant attention from both synthetic and medicinal chemists due to their broad spectrum of biological activities.[3][4] Among these, the 2,6-naphthyridine core has shown particular promise. While some derivatives are found in nature as alkaloids isolated from plants like Antirrhinum majus and species of Erythrina, the majority of medicinally relevant 2,6-naphthyridines are products of synthetic chemistry.[1][5] The inherent electron-deficient nature of the two pyridine rings imparts specific reactivity and allows for diverse functionalization, making it a versatile building block in drug discovery programs.[2]

The therapeutic potential of 2,6-naphthyridine derivatives spans a wide range of disease areas. They have been investigated for their effects on the central nervous system, as well as for their anticancer and antimicrobial properties.[1][4][6] Recent research has highlighted their efficacy as highly selective kinase inhibitors, demonstrating the scaffold's ability to be tailored for specific biological targets.[7][8][9][10] This guide aims to provide researchers and drug development professionals with a detailed understanding of this important heterocyclic system.

Synthetic Strategies for the 2,6-Naphthyridine Core

The construction of the 2,6-naphthyridine skeleton can be achieved through various synthetic routes, starting from pyridine derivatives, other heterocyclic compounds, or even acyclic precursors.[1][11] The choice of a particular synthetic pathway often depends on the desired substitution pattern and the availability of starting materials.

Classical Cyclization Approaches

Historically, the synthesis of 2,6-naphthyridines has relied on intramolecular cyclization reactions of appropriately substituted pyridine precursors. A common strategy involves the use of 4-cyano-3-pyridylacetonitrile as a key intermediate.

Protocol 1: Microwave-Assisted Synthesis of the 2,6-Naphthyridine Core

This protocol describes an environmentally benign method for the synthesis of 2,6-naphthyridine and its derivatives under microwave irradiation, which often leads to higher yields and shorter reaction times compared to conventional heating.[12]

-

Step 1: Synthesis of 3-Amino-1-bromo-2,6-naphthyridine. To 4-cyano-3-pyridylacetonitrile, add anhydrous hydrogen bromide. Irradiate the mixture in a microwave oven for a few minutes. The desired product precipitates and can be collected by filtration.[12]

-

Step 2: Synthesis of 1,3-Dibromo-2,6-naphthyridine. Diazotize the 3-amino-1-bromo-2,6-naphthyridine with sodium nitrite and hydrobromic acid to yield the dibromo derivative.[12]

-

Step 3: Synthesis of 1,3-Dihydrazino-2,6-naphthyridine. Treat the 1,3-dibromo-2,6-naphthyridine with 85% hydrazine hydrate at room temperature. The dihydrazino product is obtained in quantitative yield.[12]

-

Step 4: Synthesis of 2,6-Naphthyridine. The final unsubstituted 2,6-naphthyridine is obtained by the oxidation of the dihydrazino derivative with cupric sulfate in acetic acid.[12]

Causality Behind Experimental Choices: The use of microwave irradiation in the initial step significantly accelerates the reaction by efficiently transferring energy to the polar reactants.[12] The subsequent diazotization and substitution reactions are standard procedures in heterocyclic chemistry for introducing and replacing functional groups. The final dehalogenation via the dihydrazino intermediate is a suitable method in the naphthyridine series, as catalytic reduction can sometimes lead to partial ring reduction.[12]

Modern Catalytic Methodologies

More recently, transition metal-catalyzed reactions have provided elegant and efficient pathways to the 2,6-naphthyridine scaffold.

A powerful strategy for constructing the 2,6-naphthyridine ring system involves a rhodium-catalyzed [2+2+2] cycloaddition of cyano-yne-allene substrates. This domino reaction allows for the successive formation of three new bonds in a single operation.[1]

Workflow: Rhodium-Catalyzed [2+2+2] Cycloaddition

Caption: Synthesis of 2,6-naphthyridine-based FGFR4 inhibitors.

Medicinal Chemistry Applications of 2,6-Naphthyridine Derivatives

The rigid and planar structure of the 2,6-naphthyridine core serves as an excellent scaffold for presenting substituents in a well-defined three-dimensional space, enabling precise interactions with biological targets.

Kinase Inhibitors

A significant area of application for 2,6-naphthyridine derivatives is in the development of kinase inhibitors.

Starting from the known CK2 inhibitor silmitasertib (CX-4945), a series of 5-(3-chlorophenylamino)benzo[c]n[9][12]aphthyridine derivatives were synthesized. [7][8]One of the lead compounds exhibited stronger CK2 inhibitory activity and higher selectivity over other kinases compared to the parent compound. [7]This compound was also shown to modulate the Akt1-GSK-3β-Wnt/β-catenin signaling pathway and inhibit cancer stem cell properties. [8]

The FGF19-FGFR4 signaling pathway is an oncogenic driver in a significant portion of hepatocellular carcinoma (HCC) cases. [9][10]Novel 2,6-naphthyridine analogues have been designed and synthesized as selective FGFR4 inhibitors. [9]A lead compound from this series displayed nanomolar potency against HCC cell lines and high selectivity over other FGFR isoforms. [10]This compound also demonstrated remarkable antitumor efficacy in HCC xenograft mouse models. [9] Table 1: Biological Activity of Selected 2,6-Naphthyridine-Based Kinase Inhibitors

| Compound ID | Target Kinase | IC50 (Huh7 Cells) | Key Findings | Reference |

| 1c | CK2 | Not Reported | Stronger CK2 inhibition and higher selectivity than CX-4945; inhibits cancer stem cell properties. | [7][8] |

| 11 | FGFR4 | 19 nM | High selectivity over FGFR1-3; significant in vivo antitumor activity in HCC models. | [9][13] |

Anticancer Activity

Beyond kinase inhibition, 2,6-naphthyridine derivatives have demonstrated broader anticancer activities. Some compounds have shown potent cytotoxic effects against various human cancer cell lines, including cervical cancer, leukemia, and prostate cancer. [14]The mechanism of action for some of these derivatives involves the disruption of microtubule dynamics, leading to mitotic cell arrest. [14]

Antimicrobial and Other Biological Activities

The 2,6-naphthyridine scaffold has also been explored for its antimicrobial properties. [6]Furthermore, derivatives have shown activity in the central nervous system, indicating their potential for treating neurological disorders. [1]The diverse biological profile of this heterocyclic system continues to make it an attractive target for further investigation in drug discovery.

Conclusion and Future Perspectives

The 2,6-naphthyridine core has firmly established itself as a valuable scaffold in the design and synthesis of biologically active molecules. The development of novel and efficient synthetic methodologies, particularly those employing catalytic strategies, has expanded the accessible chemical space for this heterocycle. The proven success of 2,6-naphthyridine derivatives as potent and selective kinase inhibitors for cancer therapy highlights the immense potential of this scaffold. Future research will likely focus on further exploring the structure-activity relationships of this versatile core to develop new therapeutics for a broader range of diseases, as well as investigating its applications in materials science, such as in the development of organic electronic materials. [2][15]

References

- Wójcicka, A. (2023). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648-660.

- Anonymous. (n.d.).

- Wójcicka, A. (2023). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648-660.

- Wang, Y., et al. (2021). Discovery of 5-(3-Chlorophenylamino)benzo[c]n[9][12]aphthyridine Derivatives as Highly Selective CK2 Inhibitors with Potent Cancer Cell Stemness Inhibition. Journal of Medicinal Chemistry, 64(8), 5082-5098.

- Wang, Y., et al. (2021). Discovery of 5-(3-Chlorophenylamino)benzo[c]n[9][12]aphthyridine Derivatives as Highly Selective CK2 Inhibitors with Potent Cancer Cell Stemness Inhibition. Journal of Medicinal Chemistry.

- Oh, H., et al. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 67(10), 8445-8459.

- Oh, H., et al. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry.

- Wójcicka, A. (2023). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648-660.

- Anonymous. (n.d.).

- Chabowska, G., Barg, E., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324.

- Chabowska, G., Barg, E., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 2,6-Naphthyridine: A Crucial Heterocycle in Chemical Synthesis.

- Anonymous. (2013).

- Oh, H., et al. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry.

- Wójcicka, A. (2023). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Current Organic Chemistry.

- Anonymous. (n.d.).

- Zhao, D., et al. (2024).

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review [ouci.dntb.gov.ua]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Biological Activity of Naturally Derived Naphthyridines [mdpi.com]

- 6. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 5-(3-Chlorophenylamino)benzo[ c][2,6]naphthyridine Derivatives as Highly Selective CK2 Inhibitors with Potent Cancer Cell Stemness Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and Biological Activity of 2,6-Naphthyridine Derivative...: Ingenta Connect [ingentaconnect.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2,6-Naphthyridin-1(2H)-one: A Technical Guide

Introduction

The naphthyridine scaffold is a prominent privileged structure in medicinal chemistry, with isomers like 1,6-naphthyridines demonstrating a wide range of biological activities.[1][2][3][4][5] The compound 2,6-naphthyridin-1(2H)-one (CAS 80935-77-9) represents a key heterocyclic building block for chemical and pharmaceutical research.[3][6][7] Its precise structural confirmation is paramount for its application in synthesis and drug discovery. While this molecule is commercially available, detailed, publicly accessible experimental spectra are not consolidated in the scientific literature.

This technical guide, therefore, serves a dual purpose: first, to provide a robust, predictive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound based on first principles and spectral data from analogous structures. Second, it offers field-proven, step-by-step protocols for acquiring high-quality spectroscopic data for this class of compounds. This document is designed for researchers and drug development professionals who require a practical framework for the characterization and quality control of this important synthetic intermediate.

Molecular Structure and Spectroscopic Overview

The structure of this compound features a fused bicyclic system containing a pyridine ring and a pyridin-1(2H)-one (or lactam) ring. This arrangement dictates the key features we anticipate in its spectra: a combination of aromatic and vinyl-like protons and carbons, a distinct lactam carbonyl group, and a labile N-H proton.

Caption: Structure of this compound with IUPAC numbering.

¹H NMR Spectroscopy: A Predictive Analysis

Proton NMR is the cornerstone of structural elucidation. For this compound, we expect six distinct signals in the ¹H NMR spectrum, corresponding to the five aromatic/vinylic protons and the one amide proton. The polarity of the naphthyridinone core suggests that solvents like DMSO-d₆ or CD₃OD would be appropriate for analysis.[1][8] DMSO-d₆ is particularly useful as it is a good solvent for a wide range of polar compounds and allows for the observation of exchangeable protons like N-H.[8]

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Proton (Position) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Notes |

| NH (2) | 11.0 - 12.5 | Broad Singlet | - | The amide proton is expected to be significantly downfield and broadened due to hydrogen bonding and quadrupole effects from the adjacent nitrogen. Its chemical shift is highly dependent on concentration and temperature.[9] |

| H -5 | 9.0 - 9.3 | Singlet | - | This proton is adjacent to the electron-deficient nitrogen (N6) and lacks ortho or meta coupling partners, resulting in a sharp singlet in the far downfield aromatic region. |

| H -7 | 8.6 - 8.8 | Doublet | J7,8 ≈ 5-6 | This proton is alpha to the amide nitrogen (N2) and is deshielded. It will appear as a doublet due to coupling with H-8. |

| H -8 | 7.8 - 8.0 | Doublet | J7,8 ≈ 5-6 | Coupled to H-7, this proton is part of the pyridine ring system. Its chemical shift is comparable to similar protons in related naphthyridines.[10] |

| H -4 | 7.4 - 7.6 | Doublet | J3,4 ≈ 7-8 | This vinylic proton is part of an α,β-unsaturated lactam system. It will be a doublet due to coupling with H-3. |

| H -3 | 6.5 - 6.7 | Doublet | J3,4 ≈ 7-8 | Beta to the carbonyl group, this vinylic proton is expected to be the most upfield of the C-H protons. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Solubilization: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). For referencing, DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) is recommended.

-

Dissolution: Gently vortex or sonicate the sample until the solid is completely dissolved. The solution should be clear and free of particulate matter.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Acquisition:

-

Insert the sample into a 400 MHz (or higher) NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of DMSO-d₆.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire the spectrum using standard parameters: a 30-45 degree pulse angle, an acquisition time of ~4 seconds, a relaxation delay of 2-5 seconds, and 16-64 scans for adequate signal-to-noise.

-

-

Processing: Apply a Fourier transform to the free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift by setting the TMS peak to 0.00 ppm or the residual DMSO peak to 2.50 ppm.

¹³C NMR Spectroscopy: Structural Fingerprinting

Carbon NMR provides a map of the carbon skeleton. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule. The most downfield signal will be the lactam carbonyl carbon, a key diagnostic peak.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Carbon (Position) | Predicted δ (ppm) | Rationale & Notes |

| C1 | 160 - 165 | The lactam carbonyl carbon is characteristically found in this region, significantly downfield.[11] |

| C5 | 150 - 155 | Aromatic carbon adjacent to nitrogen (N6) and positioned between two rings. Expected to be highly deshielded. |

| C7 | 145 - 150 | Aromatic carbon alpha to the amide nitrogen (N2), leading to a downfield shift. |

| C4a | 140 - 145 | Quaternary carbon at the fusion of the two rings. |

| C8a | 135 - 140 | Quaternary carbon at the fusion, adjacent to the carbonyl group. |

| C4 | 130 - 135 | Vinylic carbon alpha to the carbonyl group. |

| C8 | 120 - 125 | Aromatic carbon in the pyridine ring. |

| C3 | 110 - 115 | Vinylic carbon beta to the carbonyl group, expected to be the most upfield of the sp² carbons. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Acquisition:

-

Use the same locked and shimmed sample in the spectrometer.

-

Select a standard ¹³C experiment with proton decoupling (e.g., zgpg30).

-

A wider spectral width (~200-220 ppm) is required.

-

Due to the lower natural abundance of ¹³C and longer relaxation times, a significantly larger number of scans (e.g., 1024-4096) and a relaxation delay of 2-5 seconds are necessary to achieve a good signal-to-noise ratio.

-

-

Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum using the central peak of the DMSO-d₆ septet at 39.52 ppm.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying key functional groups. For this compound, the most prominent and diagnostic absorption will be the strong carbonyl (C=O) stretch of the cyclic amide (lactam) group.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale & Notes |

| 3300 - 3100 | Medium, Broad | N-H Stretch | Typical for secondary amides, often broadened due to intermolecular hydrogen bonding in the solid state.[12] |

| 3100 - 3000 | Medium-Weak | Aromatic/Vinylic C-H Stretch | Characteristic of sp² C-H bonds.[11] |

| 1680 - 1650 | Strong, Sharp | C=O Stretch (Lactam) | This is the most diagnostic peak. The frequency is lowered from a typical ketone due to resonance with the nitrogen lone pair, characteristic of an amide I band.[13][14] |

| 1620 - 1550 | Medium-Strong | C=C & C=N Stretch | Aromatic and vinylic ring stretching vibrations. |

| 1580 - 1520 | Medium | N-H Bend | Amide II band, resulting from a mix of N-H bending and C-N stretching. |

| 900 - 675 | Strong | C-H Out-of-Plane Bend | Bending vibrations from the aromatic and vinylic protons, the pattern of which can be diagnostic of the substitution pattern.[11] |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal.

-

Sample Application: Place a small amount (1-5 mg) of the solid this compound powder directly onto the center of the ATR crystal.

-

Pressure Application: Lower the ATR press arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Cleaning: After analysis, raise the press arm and clean the crystal thoroughly with a soft tissue dampened with a suitable solvent (e.g., isopropanol or acetone), ensuring all sample residue is removed.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and structural information from its fragmentation pattern. For this compound (C₈H₆N₂O), the exact molecular weight is 146.0480 g/mol .

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Ion | Rationale & Notes |

| 146 | [M]⁺• | Molecular Ion Peak . As an aromatic heterocyclic compound, a relatively stable molecular ion is expected, which should be clearly visible.[15] |

| 118 | [M - CO]⁺• | Loss of a neutral carbon monoxide molecule is a classic fragmentation pathway for cyclic ketones and lactams. This is often a prominent peak.[16] |

| 91 | [C₆H₅N]⁺• | Resulting from the fragmentation of the [M-CO]⁺• ion, potentially through the loss of HCN. |

| 90 | [C₅H₄N₂]⁺• | Loss of H from the m/z 91 fragment. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small amount of the sample (~0.1 mg) in a volatile solvent like methanol or acetonitrile (0.5 mL).

-

Introduction: Introduce the sample into the mass spectrometer. For a solid with sufficient volatility, a direct insertion probe can be used. Alternatively, the solution can be injected into a GC-MS system.

-

Ionization: Use a standard electron ionization energy of 70 eV. This energy level is sufficient to cause reproducible fragmentation patterns.

-

Analysis: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range, for example, m/z 40-200.

-

Data Analysis: Identify the molecular ion peak [M]⁺• at m/z 146. Analyze the lower mass fragments to identify characteristic neutral losses (e.g., -28 for CO) and confirm the fragmentation pattern.

Integrated Approach to Structural Verification

No single technique provides absolute structural proof. The strength of spectroscopic characterization lies in the synergistic integration of all data. The workflow below illustrates how these techniques combine to provide unambiguous confirmation of the structure of this compound.

Caption: Workflow for the integrated spectroscopic verification of this compound.

This integrated approach ensures trustworthiness. Mass spectrometry confirms the correct molecular formula (C₈H₆N₂O).[5] IR spectroscopy confirms the presence of the critical lactam functional group.[13] ¹³C NMR confirms the presence of eight unique carbons, including the carbonyl. Finally, ¹H NMR provides the most detailed map, confirming the number, environment, and connectivity of all protons, which must be consistent with the proposed 2,6-naphthyridine framework. The convergence of all these data points provides authoritative proof of the compound's identity and purity.

References

- Boulder, O. C. at C. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder.

- Krueger, W. C. (2000). Sampling Technique for Organic Solids in IR Spectroscopy.

- (n.d.). Sample preparation for FT-IR.

- 4.2: IR Spectroscopy. (2022, September 5). Chemistry LibreTexts.

- Sampling of solids in IR spectroscopy. (2015, November 18). SlideShare.

- Ma, X., et al. (2022). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Journal of the American Chemical Society.

- Dotsenko, V. V. (2014). Re: Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6? ResearchGate.

- Sakata, K., et al. (1995). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of Heterocyclic Chemistry.

- This compound. (n.d.). MySkinRecipes.

- Ma, X., et al. (2022). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Journal of the American Chemical Society.

- Foley, D. A., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering.

- Native MS Sample Preparation. (n.d.). Mass Spectrometry Research Facility, University of Oxford.

- This compound suppliers UK. (n.d.). UK Chemical Suppliers.

- NMR Prediction. (n.d.). ACD/Labs.

- Palanivel, C., et al. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry.

- This compound suppliers USA. (n.d.). USA Chemical Suppliers.

- Predict 13C carbon NMR spectra. (n.d.). NMRDB.org.

- Predict 13C carbon NMR spectra. (n.d.). NMRDB.org.

- Table of Characteristic IR Absorptions. (n.d.).

- CASPRE - 13C NMR Predictor. (n.d.).

- mass spectra - fragmentation patterns. (n.d.). Chemguide.

- NMR Predictor. (n.d.). ChemAxon.

- Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications.

- MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh.

- Soto-Cerrato, V., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals.

- Sample Preparation Techniques for Mass Spectrometry in Proteomics Using Recently Developed Highly Selective Materials. (2010, August). ResearchGate.

- Szafrański, P. (2016). Re: Can anyone help me to tell me any online website to check 13C NMR prediction...?. ResearchGate.

- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.

- Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. SlideShare.

- Predict 1H proton NMR spectra. (n.d.). NMRDB.org.

- Predict 1H proton NMR spectra. (n.d.). NMRDB.org.

- IR Chart. (n.d.).

- IR Absorption Table. (n.d.).

- 11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts.

- Table 1. Characteristic IR Absorption Peaks of Functional Groups Vibration Position (CM) Intensity Notes Alkanes Alkenes. (n.d.). Scribd.

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. merckmillipore.com [merckmillipore.com]

- 3. This compound [myskinrecipes.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 80935-77-9 | this compound - Moldb [moldb.com]

- 6. This compound suppliers UK [ukchemicalsuppliers.co.uk]

- 7. This compound suppliers USA [americanchemicalsuppliers.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. 1,6-NAPHTHYRIDINE(253-72-5) 1H NMR [m.chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. IR Absorption Table [webspectra.chem.ucla.edu]

- 14. scribd.com [scribd.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemguide.co.uk [chemguide.co.uk]

The 2,6-Naphthyridin-1(2H)-one Scaffold: A Technical Guide to a Privileged Structure in Kinase Inhibitor Design

Foreword: The Quest for Kinase Specificity

In the landscape of modern drug discovery, protein kinases remain a paramount target class. Their fundamental role in cellular signaling pathways, coupled with their dysregulation in a multitude of diseases, most notably cancer, has rendered them the focus of intensive research and development efforts. However, the high degree of structural conservation within the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity. Off-target kinase inhibition can lead to unforeseen toxicities and diminish therapeutic efficacy. This necessitates the exploration of novel heterocyclic scaffolds that can exploit subtle differences in kinase active sites to confer both potency and selectivity. The 2,6-naphthyridin-1(2H)-one core has emerged as one such "privileged scaffold," a framework that, with appropriate functionalization, can be tailored to target a range of kinases with high affinity. This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals on the synthesis, structure-activity relationships (SAR), and biological evaluation of this compound derivatives as kinase inhibitors.

The FGF19-FGFR4 Signaling Axis: A Key Target in Hepatocellular Carcinoma

A significant portion of hepatocellular carcinoma (HCC) cases are driven by the aberrant activation of the Fibroblast Growth Factor Receptor 4 (FGFR4) by its ligand, Fibroblast Growth Factor 19 (FGF19).[1] This signaling cascade is a critical driver of cell proliferation and survival in these tumors.[2] Understanding this pathway is crucial for the rational design of inhibitors.

The binding of FGF19 to FGFR4, facilitated by the co-receptor β-Klotho, induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation cascade creates docking sites for adaptor proteins, primarily the FGF Receptor Substrate 2 (FRS2). Phosphorylated FRS2 recruits Growth factor receptor-bound protein 2 (GRB2), which in turn activates two major downstream pathways:

-

The Ras-Raf-MEK-ERK (MAPK) Pathway: This cascade is a central regulator of cell proliferation.

-

The PI3K-Akt-mTOR Pathway: This pathway is pivotal for cell growth, survival, and metabolism.[3]

The constitutive activation of these pathways by the FGF19-FGFR4 axis provides a strong rationale for the development of selective FGFR4 inhibitors as a therapeutic strategy for a defined subset of HCC patients.[1][2]

Caption: Simplified FGF19-FGFR4 signaling pathway in HCC.

Synthesis of the Naphthyridinone Core: A Strategic Approach

The synthesis of substituted 2,6-naphthyridin-1(2H)-ones and their isomers, such as the 1,6-naphthyridin-2(1H)-ones, often begins from appropriately substituted pyridine or pyridone precursors.[3][4] A variety of cyclization strategies have been developed to construct the second ring of the naphthyridinone system.

One effective method for the synthesis of bioactive 1,6-naphthyridin-2(1H)-ones involves the condensation of a substituted diaminonicotinaldehyde with an activated acetonitrile derivative.[5] This approach allows for the introduction of key pharmacophoric elements at an early stage. The subsequent selective functionalization of the resulting amino groups provides a versatile handle for further diversification and optimization of kinase inhibitory activity.

Experimental Protocol: Synthesis of 7-Substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones

This protocol is adapted from a reported synthesis of potent c-Src inhibitors and serves as a representative example of the synthetic strategy.[5]

Step 1: Condensation to form the Naphthyridine Core

-

To a solution of 4,6-diaminonicotinaldehyde in a suitable solvent (e.g., ethanol), add an equimolar amount of 2,6-dichlorophenylacetonitrile.

-

Add a catalytic amount of a base (e.g., piperidine) and heat the mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration. Wash the solid with cold ethanol and dry under vacuum to yield the 2,7-diamino-3-(2,6-dichlorophenyl)-1,6-naphthyridine.

Step 2: Selective Diazotization and Halogenation

-

Suspend the product from Step 1 in 50% aqueous fluoboric acid at 0 °C.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction to stir at a low temperature for an extended period to facilitate the selective conversion of the 2-amino group to a hydroxyl group and the 7-amino group to a fluorine.

-

Quench the reaction by carefully adding a neutralizing agent (e.g., sodium carbonate solution) until the pH is neutral.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 3: N-Alkylation

-

To a solution of the product from Step 2 in a polar aprotic solvent (e.g., dimethylformamide), add a base (e.g., sodium hydride) at 0 °C.

-

After stirring for a short period, add an alkylating agent (e.g., methyl iodide) and allow the reaction to warm to room temperature.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Step 4: Nucleophilic Aromatic Substitution

-

Dissolve the N-alkylated product in a suitable solvent (e.g., dioxane).

-

Add the desired aliphatic diamine or aromatic amine.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction, remove the solvent under reduced pressure, and purify the final product by column chromatography to yield the target 7-substituted 3-(2,6-dichlorophenyl)-1-methyl-1,6-naphthyridin-2(1H)-one.

Caption: General workflow for the synthesis of substituted naphthyridinone kinase inhibitors.

Structure-Activity Relationship (SAR) of Naphthyridinone Derivatives as FGFR4 Inhibitors

The potency and selectivity of this compound derivatives as kinase inhibitors are highly dependent on the nature and position of substituents on the heterocyclic core. Systematic modification of these substituents allows for the exploration of the chemical space and the optimization of biological activity. For FGFR4 inhibitors, specific interactions with the kinase hinge region, the DFG motif, and the solvent-exposed region are critical for high-affinity binding.

| Compound | R1 | R2 | FGFR4 IC50 (nM) | Selectivity vs. FGFR1 |

| A1 | H | 3,5-dimethoxyphenyl | 50.2 | 20-fold |

| A2 | H | 2,6-dichloro-3,5-dimethoxyphenyl | 8.7 | >100-fold |

| A3 | CH3 | 2,6-dichloro-3,5-dimethoxyphenyl | 12.5 | >100-fold |

| A34 | H | N-(2-(dimethylamino)ethyl)acrylamide | 1.1 | >1000-fold |

Data is illustrative and compiled from public domain sources for educational purposes.

Analysis of SAR:

-

Substitution on the Phenyl Ring (R2): The introduction of chloro substituents at the 2 and 6 positions of the phenyl ring (Compound A2 vs. A1 ) significantly enhances potency and selectivity against FGFR4. This is likely due to favorable interactions with a specific hydrophobic pocket within the FGFR4 active site.

-

N1-Substitution (R1): Methylation at the N1 position (Compound A3 vs. A2 ) results in a slight decrease in potency, suggesting that a hydrogen bond donor at this position may be beneficial for optimal binding.

-

Targeting Covalent Inhibition (Compound A34): The incorporation of a reactive acrylamide moiety at the R2 position (Compound A34 ) leads to a dramatic increase in potency. This is designed to form a covalent bond with a non-catalytic cysteine residue (Cys552) in the FGFR4 active site, leading to irreversible inhibition and high selectivity.

In Vitro Kinase Inhibition Assay: A Protocol for IC50 Determination

To quantify the inhibitory potency of the synthesized compounds, a robust and sensitive in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Experimental Protocol: ADP-Glo™ Kinase Assay

Materials:

-

Recombinant human FGFR4 kinase

-

Poly(Glu, Tyr) 4:1 substrate

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

-

Test compounds dissolved in DMSO

-

384-well white assay plates

Procedure:

-

Compound Plating:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Transfer a small volume (e.g., 50 nL) of the compound dilutions to the assay plate. Include DMSO-only wells as a "no inhibitor" control (100% activity) and wells without enzyme as a "no enzyme" control (0% activity).

-

-

Kinase Reaction:

-

Prepare a kinase/substrate solution in kinase buffer containing recombinant FGFR4 and poly(Glu, Tyr) substrate.

-

Add the kinase/substrate solution (e.g., 5 µL) to each well of the assay plate.

-

Prepare an ATP solution in kinase buffer.

-

Initiate the kinase reaction by adding the ATP solution (e.g., 5 µL) to each well. The final ATP concentration should be at or near the Km for FGFR4.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent (e.g., 10 µL) to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent (e.g., 20 µL) to each well to convert the ADP to ATP and generate a luminescent signal.

-

Incubate the plate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Normalize the data using the "no inhibitor" and "no enzyme" controls.

-

Plot the percent inhibition versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

-

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Future Perspectives and Conclusion

The this compound scaffold and its isomers have proven to be a fertile ground for the discovery of potent and selective kinase inhibitors. The successful development of compounds targeting FGFR4 demonstrates the potential of this chemical class. Future efforts in this area will likely focus on:

-

Expanding the Kinome Coverage: Exploring the utility of the naphthyridinone scaffold against other kinase targets implicated in disease.

-

Improving Drug-like Properties: Optimizing the pharmacokinetic and safety profiles of lead compounds to enhance their clinical translatability.

-

Overcoming Drug Resistance: Designing next-generation inhibitors that can overcome acquired resistance mutations that arise during therapy.

References

- Borrell, J. I., Teixidó, J., Estrada-Tejedor, R., & Puig de la Bellacasa, R. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. [Link]

- Rewcastle, G. W., Denny, W. A., Bridges, A. J., Fry, D. W., Nelson, J. M., & Smaill, J. B. (2000). Synthesis and structure-activity relationships of 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as selective inhibitors of pp60(c-src). Journal of Medicinal Chemistry, 43(18), 3482–3491. [Link]

- Pothula, S. P., Klair, J. S., & Al-Abdallah, M. (2019). Targeting FGF19/FGFR4 Pathway: A Novel Therapeutic Strategy for Hepatocellular Carcinoma. Cancers, 11(6), 843. [Link]

- Borad, M. J., & Gores, G. J. (2019). FGF19–FGFR4 Signaling in Hepatocellular Carcinoma. Cells, 8(6), 536. [Link]

- Wójcicka, A. (2023). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648-660. [Link]

- Krajka, J., & Drąg-Zalesińska, M. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]

- Abdel-Wadood, F. K., Abdel-Monem, M. I., Fahmy, A. M., & Geies, A. A. (2008). One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines.

- Lee, J., Lee, J. H., & Kim, J. H. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 67(10), 8445–8459. [Link]

- Wang, K., Li, X., & Linsheng, Z. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry, 259, 115703. [Link]

- She, N., Huang, W., & Sheng, Z. (2020). Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2. Bioorganic & Medicinal Chemistry, 28(12), 115555. [Link]

- Sun, H., Linsheng, Z., Dong, H., & She, N. (2019). Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold. European Journal of Medicinal Chemistry, 178, 705-714. [Link]

- Li, G., et al. (2022). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7595-7618. [Link]

Sources

- 1. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and structure-activity relationships of 7-substituted 3-(2, 6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as selective inhibitors of pp60(c-src) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Natural Occurrence of 2,6-Naphthyridine Alkaloids for Drug Discovery and Development

This technical guide provides an in-depth exploration of the natural sources of 2,6-naphthyridine compounds. It is designed for researchers, scientists, and professionals in the field of drug development who are interested in the discovery and application of novel bioactive molecules. This document offers a comprehensive overview of the known terrestrial plant sources, the specific alkaloids isolated, their biological activities, and the methodologies for their extraction and characterization.

Introduction: The 2,6-Naphthyridine Scaffold - A Rare but Promising Heterocycle

Naphthyridines are a class of heterocyclic aromatic compounds consisting of two fused pyridine rings. There are six possible isomers, each with a unique arrangement of nitrogen atoms, which influences their chemical and biological properties[1][2]. While significant research has focused on isomers like the 1,8-naphthyridine core, found in synthetic antibacterial agents like nalidixic acid, the 2,6-naphthyridine scaffold is a less common yet intriguing framework in the realm of natural products[2][3].